molecular formula C12H12N4O3 B13863454 Benznidazole-d7

Benznidazole-d7

Cat. No.: B13863454
M. Wt: 267.29 g/mol
InChI Key: CULUWZNBISUWAS-LINRZHOGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benznidazole-d7 involves the incorporation of deuterium atoms into the benznidazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reduction of 2-nitro-4-methylacetanilide with deuterated reducing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benznidazole-d7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitroreductases, cytochrome P450 enzymes, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include electrophilic metabolites that can bind to proteins, lipids, DNA, and RNA, resulting in damage to these macromolecules .

Scientific Research Applications

Benznidazole-d7 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Benznidazole-d7 exerts its effects through the production of electrophilic metabolites by nitroreductases present in Trypanosoma cruzi. These metabolites bind to proteins, lipids, DNA, and RNA, causing damage to these macromolecules. The compound also increases trypanosomal death through interferon-γ, which is likely present in increased amounts due to inflammation caused by macromolecule damage .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to benznidazole-d7 include:

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic and drug metabolism studies. The deuterium atoms provide stability and allow for precise tracking of the compound in biological systems .

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

267.29 g/mol

IUPAC Name

N-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C12H12N4O3/c17-11(14-8-10-4-2-1-3-5-10)9-15-7-6-13-12(15)16(18)19/h1-7H,8-9H2,(H,14,17)/i1D,2D,3D,4D,5D,8D2

InChI Key

CULUWZNBISUWAS-LINRZHOGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])NC(=O)CN2C=CN=C2[N+](=O)[O-])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=CN=C2[N+](=O)[O-]

Origin of Product

United States

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